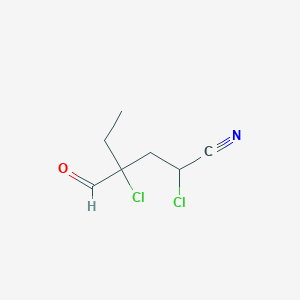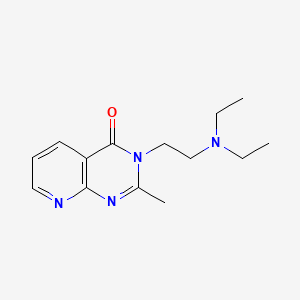
Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(2-(diethylamino)ethyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(2-(diethylamino)ethyl)-2-methyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is part of the pyrido[2,3-d]pyrimidine family, known for its diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(2-(diethylamino)ethyl)-2-methyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine and pyrimidine derivatives under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(2-(diethylamino)ethyl)-2-methyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(2-(diethylamino)ethyl)-2-methyl- has a wide range of scientific research applications, including:
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(2-(diethylamino)ethyl)-2-methyl- involves its interaction with specific molecular targets and pathways. This compound can inhibit enzymes such as tyrosine kinases and phosphodiesterases, affecting cellular signaling pathways and leading to various biological effects . The exact mechanism may vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[3,2-d]pyrimidin-4(3H)-one: Another member of the pyrido[2,3-d]pyrimidine family with similar biological activities.
Thieno[2,3-d]pyrimidin-4(3H)-one: A related compound with potential antitubercular activity.
Uniqueness
Pyrido(2,3-d)pyrimidin-4(3H)-one, 3-(2-(diethylamino)ethyl)-2-methyl- stands out due to its specific substitution pattern, which may confer unique biological properties and enhance its efficacy in certain applications .
Eigenschaften
CAS-Nummer |
101204-95-9 |
|---|---|
Molekularformel |
C14H20N4O |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
3-[2-(diethylamino)ethyl]-2-methylpyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H20N4O/c1-4-17(5-2)9-10-18-11(3)16-13-12(14(18)19)7-6-8-15-13/h6-8H,4-5,9-10H2,1-3H3 |
InChI-Schlüssel |
ZFKRNMFFVAIAJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN1C(=NC2=C(C1=O)C=CC=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


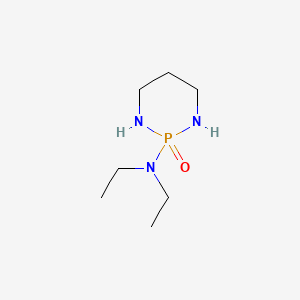


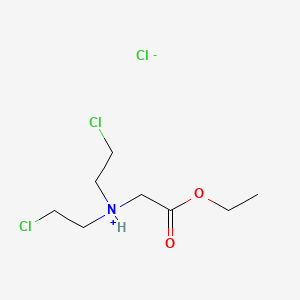
![1,1'-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane](/img/structure/B14341194.png)
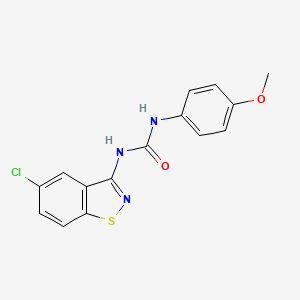

![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine}](/img/structure/B14341214.png)
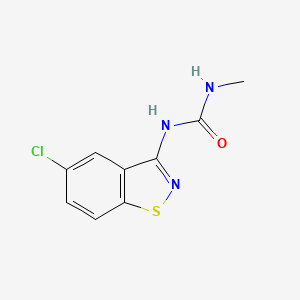
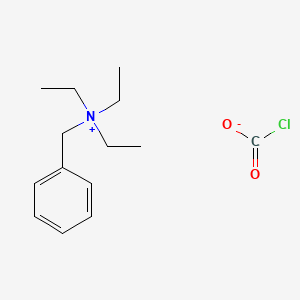
![4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate](/img/structure/B14341237.png)
